molecular formula C7H7BrClNO B1283036 4-Bromo-2-chloro-5-methoxyaniline CAS No. 98446-54-9

4-Bromo-2-chloro-5-methoxyaniline

Cat. No.: B1283036
CAS No.: 98446-54-9
M. Wt: 236.49 g/mol
InChI Key: POEPONDACHYKKW-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-methoxyaniline is an organic compound with the molecular formula C7H7BrClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

The synthesis of 4-Bromo-2-chloro-5-methoxyaniline typically involves multiple steps, including halogenation and methoxylation of aniline derivatives. One common method involves the bromination of 2-chloro-5-methoxyaniline using bromine or a brominating agent under controlled conditions. Industrial production methods may involve large-scale bromination and chlorination processes, ensuring high purity and yield .

Chemical Reactions Analysis

4-Bromo-2-chloro-5-methoxyaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like ethanol or toluene. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Bromo-2-chloro-5-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-methoxyaniline involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

4-Bromo-2-chloro-5-methoxyaniline can be compared with similar compounds like:

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their structures .

Properties

IUPAC Name

4-bromo-2-chloro-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEPONDACHYKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563898
Record name 4-Bromo-2-chloro-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98446-54-9
Record name 4-Bromo-2-chloro-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-chloro-5-methoxyaniline
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Synthesis routes and methods I

Procedure details

A stirred solution of 9.7 g (0.050 mole) of 2-chloro-5-methoxyaniline hydrochloride in 120 mL of acetic acid was cooled to 15° C. To this cold mixture was added 4.0 g (0.025 mole) of bromine. After complete addition, the mixture was allowed to warm to room temperature and was stirred for approximately 18 hours. The mixture was poured into ice water. To the resultant mixture was added a solution of 2.0 g (0.05 mole) of sodium hydroxide in 10 mL of water. This mixture was extracted with 200 mL of diethyl ether. The ether extract was dried over anhydrous magnesium sulfate, filtered, and the filtrate evaporated under reduced pressure to leave an oil. The oil was purified by column chromatography on silica gel, eluting with methylene chloride, to yield 7.3 g of 4-bromo-2-chloro-5-methoxyaniline as a solid, mp 40°-41° C.
Name
2-chloro-5-methoxyaniline hydrochloride
Quantity
9.7 g
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reactant
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120 mL
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solvent
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4 g
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reactant
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ice water
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resultant mixture
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2 g
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10 mL
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Reaction Step Four

Synthesis routes and methods II

Procedure details

1,3-Dibromo-5,5-dimethylhydantoin (commercially available, for example, from Aldrich) (9.1 g, 32 mmol) was added over 20 minutes to a stirred solution of 6-chloro-3-methoxyaniline (commercially available, for example, from Apollo Scientific) (10.0 g, 63 mmol) in ethyl acetate (150 ml) at −5° C. The resulting solution was stirred at −5° C. for 1 hour then washed with a solution of potassium carbonate (6 g, 43 mmol) in water (40 ml and then with water (20 ml). The resulting solution was concentrated under reduced pressure to give 4-bromo-2-chloro-5-methoxyaniline as a pale brown solid (14.3 g, 95%).
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6 g
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150 mL
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20 mL
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